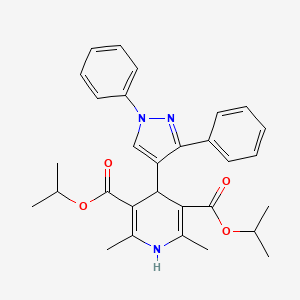

Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Description

Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a heterocyclic compound featuring a 1,4-dihydropyridine (DHP) core fused with a pyrazole moiety. The molecule is substituted with two phenyl groups at the 1- and 3-positions of the pyrazole ring and methyl groups at the 2- and 6-positions of the DHP ring. The diisopropyl ester groups at the 3- and 5-positions contribute to its lipophilicity and conformational stability.

Structural characterization of this compound has been performed using X-ray crystallography, often employing the SHELX suite (e.g., SHELXL for refinement), which remains a gold standard for small-molecule structural determination . The DHP ring adopts a puckered conformation, while the pyrazole moiety participates in intermolecular interactions, influencing crystal packing and stability .

Properties

Molecular Formula |

C30H33N3O4 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

dipropan-2-yl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C30H33N3O4/c1-18(2)36-29(34)25-20(5)31-21(6)26(30(35)37-19(3)4)27(25)24-17-33(23-15-11-8-12-16-23)32-28(24)22-13-9-7-10-14-22/h7-19,27,31H,1-6H3 |

InChI Key |

FGUCQPHZTIQEDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps. One common method includes the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . The reaction conditions typically involve the use of nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, benzoyl chloride, and hydroxylamine hydrochloride . Major products formed from these reactions include hydrazide derivatives, imidazolone derivatives, and oxadiazole derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound can be achieved through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. The presence of the pyrazole moiety enhances these antioxidant effects by scavenging free radicals effectively .

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess notable antimicrobial properties. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within microorganisms . The compound could potentially serve as a lead structure for developing new antimicrobial agents.

Material Science Applications

Corrosion Inhibition

The compound has been investigated for its potential as a corrosion inhibitor in various industrial applications. Its effectiveness in protecting metals from corrosion can be attributed to its ability to form a protective layer on metal surfaces, thereby preventing oxidation . This application is particularly relevant in industries where metal components are exposed to harsh environments.

Polymer Additives

In materials science, this compound may be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications .

Agricultural Applications

Pesticide Development

Given its structural characteristics and biological activity, this compound could be explored for use in developing novel pesticides. Its potential efficacy against specific pests and pathogens makes it a candidate for further research in agricultural chemistry . The ability to modulate growth or inhibit pests can contribute to sustainable agricultural practices.

Case Studies

Mechanism of Action

The mechanism of action of Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The compound’s ability to bind to and inhibit specific enzymes and receptors is a key aspect of its biological activity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

A closely related analog, Diisopropyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (PubChem CID: N/A), replaces the 3-phenyl group on the pyrazole with a 4-(dimethylamino)sulfonylphenyl substituent. Key differences include:

In contrast, the target compound relies on weaker C–H···π and van der Waals interactions for crystal stabilization .

Conformational Analysis: DHP Ring Puckering

The puckering of the 1,4-dihydropyridine ring is critical for molecular conformation. Using Cremer-Pople parameters (amplitude q and phase angle φ), the target compound exhibits a puckering amplitude (q₂) of ~0.45 Å, typical for DHP derivatives. Comparatively, analogs with bulkier substituents (e.g., tert-butyl esters) show reduced puckering (q₂ ~0.30 Å) due to steric hindrance . The methyl groups at the 2- and 6-positions in the target compound enforce a boat-like conformation, enhancing planarity of the pyrazole-DHP fusion.

Intermolecular Interactions and Crystal Packing

Hydrogen-bonding patterns differ significantly:

- Target Compound : Dominated by C–H···π interactions between phenyl groups and edge-to-face stacking of DHP rings.

- Sulfonyl Analog : Sulfonyl groups form robust O···H–N/C hydrogen bonds (2.8–3.2 Å), creating a layered crystal structure .

Graph set analysis (Etter’s notation) reveals R₂²(8) motifs in the sulfonyl analog versus C(6) chains in the target compound, reflecting divergent packing efficiencies .

Validation of Structural Data

Both compounds’ structures were validated using tools like PLATON (ADDSYM) and SHELXL’s built-in checks (e.g., R-factor, displacement parameters), ensuring minimal positional errors (<0.005 Å) .

Biological Activity

Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through the Hantzsch reaction, a well-established method for producing 1,4-dihydropyridine derivatives. The reaction involves the condensation of diethyl malonate with appropriate aldehydes and amines under acidic conditions to yield the desired pyridine derivatives. The presence of the pyrazole moiety enhances the biological profile of the resulting compound.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the electron-rich nature of the pyrazole ring which can effectively scavenge free radicals and reduce oxidative stress in biological systems .

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The mechanism involves modulation of signaling pathways associated with inflammation, particularly through the inhibition of nuclear factor kappa B (NF-kB) activation .

Antimicrobial Activity

The compound has shown promising results against a range of bacterial and fungal strains. Its antimicrobial properties are believed to arise from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The pyrazole moiety is known to interact with various cellular targets involved in cell cycle regulation and apoptosis pathways .

The biological activity of this compound is largely influenced by its structural features:

- Pyrazole Ring : Contributes to antioxidant and anti-inflammatory activities.

- Dihydropyridine Structure : Enhances interaction with biological targets due to its electron density.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2023) | Investigated antioxidant properties using DPPH assay | Confirmed significant free radical scavenging activity |

| Study B (2022) | Assessed anti-inflammatory effects on macrophages | Showed reduced cytokine levels in treated cells |

| Study C (2021) | Evaluated antimicrobial efficacy against E. coli | Demonstrated effective inhibition at low concentrations |

Q & A

Q. What synthetic methodologies are commonly employed for preparing dihydropyridine/pyrazole derivatives like Diisopropyl 4-(1,3-diphenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate?

The synthesis typically involves a modified Hantzsch reaction, where a pyrazole-substituted aldehyde reacts with β-keto esters (e.g., diisopropyl acetoacetate) and ammonium acetate in refluxing ethanol or methanol. Key steps include:

- Cyclocondensation : Formation of the 1,4-dihydropyridine ring via one-pot multicomponent reactions under acidic or solvent-free conditions .

- Purification : Recrystallization from ethanol or ethyl acetate to obtain single crystals suitable for X-ray diffraction .

- Functionalization : Substituents on the pyrazole ring (e.g., phenyl, chlorophenyl) are introduced via Suzuki coupling or nucleophilic aromatic substitution prior to cyclization .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

-

X-ray Crystallography : Essential for confirming molecular geometry and intermolecular interactions. SHELXL (SHELX suite) is widely used for refinement . Example unit cell parameters for analogous compounds:

-

Spectroscopy :

Advanced Research Questions

Q. How do crystal packing and hydrogen-bonding motifs influence the compound’s physicochemical properties?

Intermolecular interactions, particularly C–H···O and N–H···O hydrogen bonds, stabilize the crystal lattice and affect solubility and melting points. For example:

- C–H···O Interactions : In Diethyl 4-[5-(4-chlorophenyl)-...], the pyrazole N–H group forms a hydrogen bond with the ester carbonyl oxygen of a neighboring molecule (distance: 2.89 Å), creating a 1D chain .

- π-π Stacking : Aryl groups on the pyrazole and dihydropyridine rings contribute to layered packing, influencing thermal stability .

Graph set analysis (as per Etter’s rules) can classify these motifs into discrete (e.g., ) or infinite patterns .

Q. What challenges arise in resolving conformational flexibility using crystallographic data?

The 1,4-dihydropyridine ring exhibits puckering, quantified using Cremer-Pople parameters (, θ, φ). For example:

Q. How can researchers address discrepancies in reported biological activity data?

Discrepancies often arise from variations in assay conditions or structural analogs. Methodological solutions include:

- Standardized Bioassays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe) and correlate with activity trends .

- Docking Studies : Validate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina or GROMACS .

Q. What computational approaches complement experimental studies of electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.